Empagliflozin Bromo Impurity/Empagliflozin Impurity 23

Description

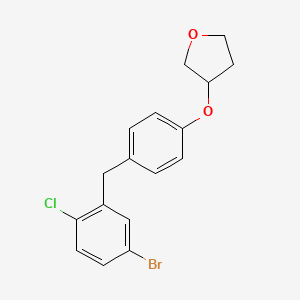

Empagliflozin Bromo Impurity (CAS 915095-89-5) is a brominated derivative of empagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used to treat type 2 diabetes. Its chemical name is (3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran (C₁₇H₁₆BrClO₂; MW: 367.66 g/mol) .

Empagliflozin Impurity 23 (CAS 915095-90-8), distinct from the bromo impurity, is identified as (3R)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran (C₁₇H₁₆BrClO₂; MW: 367.7 g/mol) . The structural difference lies in the stereochemistry of the tetrahydrofuran ring (3R vs. 3S configuration).

Properties

IUPAC Name |

3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]oxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrClO2/c18-14-3-6-17(19)13(10-14)9-12-1-4-15(5-2-12)21-16-7-8-20-11-16/h1-6,10,16H,7-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNLNKBDQXGMAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Empagliflozin Bromo Impurity involves several steps. One common method includes the use of (S)-3-(4-nitrophenoxy) tetrahydrofuran as a starting material. This compound is dissolved in a reaction solvent, and a catalyst such as ferric trichloride hexahydrate and activated carbon is added. The mixture is then heated to a specific temperature, and a reducing agent like hydrazine hydrate is added dropwise. The reaction is stirred, heated, and refluxed to produce the desired impurity .

Industrial Production Methods

In industrial settings, the production of Empagliflozin Bromo Impurity follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure the consistent formation of the impurity. High-performance liquid chromatography (HPLC) is often used to monitor and quantify the impurity during production .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in Empagliflozin Bromo Impurity serves as a reactive site for nucleophilic substitution. During synthesis, this group participates in reactions such as:

-

Displacement with oxygen nucleophiles : In the preparation of intermediates, bromine is substituted by phenoxy groups under alkaline conditions. For example, step (a) in the synthesis involves reacting p-fluoronitrobenzene with (S)-3-hydroxytetrahydrofuran using strong bases (e.g., NaH) in DMF at −25–25°C .

| Reaction Step | Reagents/Conditions | Outcome |

|---|---|---|

| Bromine substitution | NaH, DMF, −25–25°C | Formation of (S)-3-(4-nitrophenoxy)tetrahydrofuran |

Friedel-Crafts Acylation

This reaction is pivotal in forming the benzophenone intermediate during impurity synthesis:

-

Electrophilic aromatic substitution : 2-Chloro-5-iodobenzoic acid undergoes chlorination with oxalyl chloride, followed by Friedel-Crafts acylation with acetylated intermediates in the presence of AlCl₃ .

| Reaction Component | Role |

|---|---|

| AlCl₃ | Lewis acid catalyst |

| Acetylated intermediate | Electrophilic acylating agent |

Reduction and Protection/Deprotection Reactions

Key steps involve nitro reduction and hydroxyl protection:

-

Nitro to amine reduction : Hydrazine hydrate with FeCl₃·6H₂O/activated carbon reduces nitro groups to amines .

-

Hydroxyl protection : Acetylation with acetic anhydride under alkaline conditions prevents unwanted side reactions .

| Step | Reagents | Purpose |

|---|---|---|

| Nitro reduction | Hydrazine hydrate, FeCl₃ | Converts nitro to amine |

| Acetylation | Acetic anhydride, NaOH | Protects hydroxyl groups |

Diazotization and Elimination

Critical for modifying the aromatic ring structure:

-

Diazotization : Treatment with NaNO₂/HCl generates diazonium salts.

-

Elimination : Hypophosphorous acid removes amino groups, yielding des-amino intermediates .

| Reaction | Conditions | Outcome |

|---|---|---|

| Diazotization | NaNO₂, HCl, 0–5°C | Diazonium salt formation |

| Elimination | H₃PO₂, 50–60°C | Formation of (5-iodo-2-chlorophenyl)methanone |

Carbonyl Reduction

Final steps involve reducing ketones to methylene groups:

| Reagent System | Role |

|---|---|

| Et₃SiH/AlCl₃ | Synergistic reduction of carbonyls |

Stability Under Analytical Conditions

Empagliflozin Bromo Impurity demonstrates stability in HPLC analysis using acetonitrile/water (72:28) mobile phases but degrades under acidic/basic conditions .

| Condition | Observation |

|---|---|

| Acidic (0.1M HCl) | Partial degradation observed |

| Basic (0.1M NaOH) | Increased degradation rate |

Comparative Reactivity with Related Impurities

Empagliflozin Bromo Impurity differs from other SGLT2 inhibitor impurities (e.g., dapagliflozin impurities) due to its bromine substituent, which enhances electrophilicity and alters metabolic pathways .

| Impurity | Key Structural Difference | Reactivity |

|---|---|---|

| Empagliflozin Bromo | Bromine at C4 | Higher electrophilicity |

| Dapagliflozin Impurity | Chlorine at C5 | Lower leaving-group tendency |

Scientific Research Applications

Empagliflozin Bromo Impurity has several scientific research applications, including:

Pharmaceutical Research: It is used in the quality control and stability studies of Empagliflozin to ensure the safety and efficacy of the drug.

Analytical Chemistry: The impurity is used to develop and validate analytical methods, such as HPLC, for the quantification of impurities in pharmaceutical compounds.

Toxicology Studies: Research on the impurity helps in understanding its potential toxic effects and establishing safe limits for its presence in the final drug product.

Mechanism of Action

The mechanism of action of Empagliflozin Bromo Impurity is not well-studied, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its presence can affect the overall mechanism of Empagliflozin by potentially interacting with the same molecular targets and pathways. Empagliflozin itself works by inhibiting the sodium-glucose co-transporter 2 (SGLT2), reducing glucose reabsorption in the kidneys and promoting glucose excretion in the urine .

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Molecular Comparison of Empagliflozin-Related Impurities

| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| Empagliflozin Bromo Impurity | 915095-89-5 | C₁₇H₁₆BrClO₂ | 367.66 | Bromo-chlorophenyl group; (3S)-tetrahydrofuran |

| Empagliflozin Impurity 23 | 915095-90-8 | C₁₇H₁₆BrClO₂ | 367.7 | Bromo-chlorophenyl group; (3R)-tetrahydrofuran |

| Empagliflozin R-Isomer Impurity | 1620758-31-7 | C₂₃H₂₇ClO₇ | 450.91 | Furanose ring; dihydroxyethyl substituent |

| Dapagliflozin Impurity 23 | 1079083-63-8 | C₂₇H₂₉ClO₁₀ | 548.97 | Tetraacetate derivative; glucose backbone |

Key Observations :

- Stereochemical Differences : The bromo impurity and Impurity 23 are enantiomers, differing only in the configuration of the tetrahydrofuran ring (3S vs. 3R) .

- Functional Groups: The bromo impurity contains a bromine atom at the 5-position of the chlorophenyl group, while the R-isomer impurity (CAS 1620758-31-7) includes a dihydroxyethyl group and a furanose ring, altering its polarity and solubility .

- Dapagliflozin Impurity 23: A structurally unrelated impurity from another SGLT2 inhibitor (dapagliflozin), featuring a tetraacetate-modified glucose moiety .

Analytical and Regulatory Profiles

Table 2: Analytical Characterization Methods

Critical Notes:

- HPLC Differentiation : The bromo impurity and Impurity 23 can be resolved using chiral chromatography due to their enantiomeric nature .

- Mass Spectrometry : Both bromo-containing impurities show characteristic isotopic patterns for bromine (1:1 ratio for M and M+2 peaks) .

Toxicological Considerations

- Permitted limits are guided by ICH M7 .

- Impurity 23: Not directly linked to genotoxicity but controlled due to its structural similarity to the parent drug .

- R-Isomer Impurity: Non-genotoxic but may affect pharmacological activity if present above 0.15% .

Biological Activity

Empagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor, is primarily utilized for the management of type 2 diabetes mellitus (T2DM). Its biological activity is significantly influenced by its structural integrity and the presence of impurities, such as Empagliflozin Bromo Impurity (also referred to as Empagliflozin Impurity 23). This article delves into the biological activity of this impurity, summarizing its pharmacological effects, metabolic pathways, and implications for safety and efficacy.

Chemical Structure and Properties

Empagliflozin Bromo Impurity has the following chemical characteristics:

- Molecular Formula : C23H27BrO7

- Molecular Weight : 495.4 g/mol

- Chemical Name : (2S,3R,4R,5S,6R)-2-(4-Bromo-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

The presence of a bromine atom in its structure may alter its pharmacokinetic and pharmacodynamic properties compared to the parent compound, empagliflozin.

Empagliflozin functions by inhibiting SGLT2, which is responsible for approximately 90% of glucose reabsorption in the kidneys. By blocking this transporter, empagliflozin increases urinary glucose excretion and lowers blood glucose levels. The bromo impurity's specific effects on SGLT2 inhibition are less well-documented but are hypothesized to be similar due to structural similarities.

Pharmacological Effects

- Glucose Lowering : Empagliflozin Bromo Impurity may exhibit glucose-lowering effects akin to those of empagliflozin. Studies indicate that empagliflozin reduces glycated hemoglobin levels by approximately 0.59% to 0.82% in T2DM patients .

- Cardiovascular Benefits : Empagliflozin has demonstrated cardiovascular protective effects, including a 14% reduction in major adverse cardiac events and a significant decrease in cardiovascular mortality . The implications of the bromo impurity on cardiovascular outcomes remain to be fully elucidated.

- Renal Effects : The inhibition of SGLT2 also confers renal protective benefits by reducing hyperfiltration and promoting diuresis. The extent to which the bromo impurity contributes to these renal effects is an area for further research.

Safety Profile

The safety profile of empagliflozin includes common adverse effects such as urinary tract infections and genital mycotic infections . The presence of impurities like the bromo variant could potentially influence the incidence or severity of these side effects. Rigorous quality control measures are essential to ensure that impurities do not compromise patient safety.

Analytical Methods for Detection

High-performance liquid chromatography (HPLC) has been employed for the quantitative determination of empagliflozin and its impurities . A validated HPLC method demonstrated effective separation and quantification capabilities for empagliflozin-related substances, ensuring compliance with pharmaceutical standards.

| Parameter | Empagliflozin | Bromo Impurity |

|---|---|---|

| Molecular Weight | 432.5 g/mol | 495.4 g/mol |

| IC50 (SGLT2 Inhibition) | 3.1 nM | Unknown |

| Common Side Effects | UTI, Genital Infections | Unknown |

| Metabolic Pathway | Glucuronidation | Hypothesized Similar |

Case Studies

A meta-analysis encompassing seven studies confirmed that empagliflozin significantly reduces heart failure risks among patients with T2DM . While specific data on the bromo impurity's clinical outcomes are scarce, understanding its biological activity can provide insights into potential therapeutic implications.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and characterizing Empagliflozin Bromo Impurity 23?

- Methodological Answer : Use a combination of chromatographic and spectroscopic techniques:

- High-Performance Liquid Chromatography (HPLC) : Optimize mobile phase composition (e.g., acetonitrile-phosphate buffer) and column selection (C18) to achieve baseline separation from empagliflozin and other impurities .

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Confirm molecular weight (367.66 g/mol) and fragmentation patterns to distinguish structural isomers. Electrospray ionization (ESI) in positive mode is preferred for halogenated compounds .

- Nuclear Magnetic Resonance (NMR) : Analyze , , and 2D NMR spectra to resolve stereochemical configurations, particularly the (3S)-tetrahydrofuran moiety .

Q. What are the critical physicochemical properties of Empagliflozin Bromo Impurity 23?

- Methodological Answer : Key properties include:

- Molecular Formula : (CAS 915095-89-5) .

- Thermal Stability : Predicted boiling point of 459.1°C and density of 1.431 g/cm³ at 20°C. Conduct thermogravimetric analysis (TGA) to validate decomposition thresholds .

- Solubility : Test in polar (e.g., methanol) and nonpolar solvents to guide purification protocols.

Q. How can researchers ensure the purity of Empagliflozin Bromo Impurity 23 during synthesis?

- Methodological Answer :

- Synthetic Route Optimization : Monitor reaction intermediates using inline FTIR or Raman spectroscopy to minimize byproduct formation .

- Purification : Employ preparative HPLC with gradient elution (e.g., 0.1% trifluoroacetic acid in water/acetonitrile) and validate purity via peak area normalization (>98%) .

- Documentation : Follow ICH Q3A guidelines to report impurities ≥0.10% and provide spectral data for identity confirmation .

Advanced Research Questions

Q. How should stability studies for Empagliflozin Bromo Impurity 23 be designed to assess degradation pathways?

- Methodological Answer :

- Stress Conditions : Expose the impurity to acid/base hydrolysis (0.1M HCl/NaOH), oxidative stress (3% HO), thermal stress (40–80°C), and photolysis (ICH Q1B). Monitor degradation products via LC-MS/MS .

- Kinetic Modeling : Use Arrhenius plots to predict degradation rates under accelerated conditions. Calculate activation energy () to extrapolate shelf-life .

- Forced Degradation : Correlate structural vulnerabilities (e.g., bromo-substituent reactivity) with degradation products to inform formulation strategies .

Q. How can contradictory data on impurity toxicity or pharmacokinetic behavior be resolved?

- Methodological Answer :

- Cross-Validation : Replicate studies using orthogonal methods (e.g., in vitro metabolic assays vs. in silico predictions) and compare results with pharmacopeial standards .

- Confounding Variables : Control for batch-to-batch variability (e.g., residual solvents) and validate analytical method robustness (ICH Q2R1) .

- Meta-Analysis : Aggregate data from multiple studies using fixed/random-effects models to identify trends obscured by small sample sizes .

Q. What mechanistic approaches are suitable for studying the biological impact of Empagliflozin Bromo Impurity 23?

- Methodological Answer :

- In Vitro Models : Use human renal proximal tubule cells (RPTECs) to assess impurity-induced cytotoxicity via MTT assays and reactive oxygen species (ROS) detection .

- Receptor Binding Studies : Perform competitive binding assays (e.g., SGLT2 inhibition) to evaluate impurity interference with empagliflozin’s therapeutic target .

- Transcriptomics : Apply RNA sequencing to identify differentially expressed genes (e.g., oxidative stress markers) in impurity-exposed cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.